molecular formula C10H6BrN3O B11787170 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile

Cat. No.: B11787170
M. Wt: 264.08 g/mol
InChI Key: NQIDVLKPFYJCBG-UHFFFAOYSA-N
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Description

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile typically involves the bromination of phthalazinone derivatives followed by the introduction of an acetonitrile group. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile can be used as an intermediate in the synthesis of more complex molecules.

Biology

The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of phthalazinone are explored for their potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry

In the industrial sector, such compounds can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: A parent compound with similar structural features.

    7-Bromo-phthalazinone: A brominated derivative with comparable properties.

    Acetonitrile derivatives: Compounds with nitrile groups that exhibit similar reactivity.

Uniqueness

2-(7-Bromo-1-oxophthalazin-2(1H)-yl)acetonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

2-(7-bromo-1-oxophthalazin-2-yl)acetonitrile

InChI

InChI=1S/C10H6BrN3O/c11-8-2-1-7-6-13-14(4-3-12)10(15)9(7)5-8/h1-2,5-6H,4H2

InChI Key

NQIDVLKPFYJCBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(N=C2)CC#N

Origin of Product

United States

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